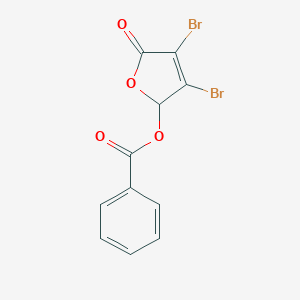
2-Hydroxy-4-phénylthiazole
Vue d'ensemble
Description
2-Hydroxy-4-phenylthiazole (HPT) is a heterocyclic compound that contains both a thiazole and a phenol functional group . It is considered a secondary metabolite from Pseudomonas aeruginosa . This compound is of interest in scientific research due to its potential biological activities .
Synthesis Analysis
The synthesis of 2-Hydroxy-4-phenylthiazole involves several methods, including the reaction of thiocarboxylic acid with phenylhydrazine and sodium hydroxide, or the reaction of aniline with carbon bisulfide and sodium hydroxide.
Molecular Structure Analysis
The molecular formula of 2-Hydroxy-4-phenylthiazole is C9H7NOS, and it has a molecular weight of 177.22 . The compound has a yellow to brown color.
Chemical Reactions Analysis
2-Hydroxy-4-phenylthiazole has been used in the synthesis of other organic compounds . It has shown potential biological activities, including antibacterial, antifungal, antiviral, anticancer, and antioxidant properties .
Physical And Chemical Properties Analysis
2-Hydroxy-4-phenylthiazole is a solid with a melting point of 207-211 °C . It is soluble in organic solvents and sparingly soluble in water.
Applications De Recherche Scientifique
Découverte de médicaments
Le 2-hydroxy-4-phénylthiazole a été identifié comme un composé précieux dans la découverte de médicaments en raison de ses propriétés uniques. Il est utilisé dans la synthèse de diverses molécules bioactives qui présentent des activités antimicrobiennes contre une variété de pathogènes tels que Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Candida albicans et Aspergillus niger .
Activité inhibitrice de c-Met
Une série d'échafaudages de 2-amino-4-phénylthiazole contenant des motifs amide, étroitement liés au this compound, a été conçue et synthétisée. Ces composés présentent une activité inhibitrice de c-Met, ce qui est significatif dans la recherche sur le cancer car c-Met est une protéine qui a été impliquée dans le développement et la progression du cancer .
Mécanisme D'action
Target of Action
2-Hydroxy-4-phenylthiazole is a heterocyclic compound Thiazoles, a class of compounds to which 2-hydroxy-4-phenylthiazole belongs, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazoles are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target molecules . The orientation of the thiazole ring towards the target site can be influenced by the substituents at positions 2 and 4 .
Biochemical Pathways
Thiazoles are known to affect a wide range of biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives have been found to exhibit antioxidant activity, suggesting that they may affect oxidative stress pathways .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its bioavailability.
Result of Action
Given the diverse biological activities of thiazoles, it can be inferred that the compound may have a wide range of effects at the molecular and cellular level .
Action Environment
It is known that the compound is stable under normal storage conditions .
Propriétés
IUPAC Name |
4-phenyl-3H-1,3-thiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIWLHNMLDJWMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351385 | |
| Record name | 2-Hydroxy-4-phenylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3884-31-9 | |
| Record name | 2-Hydroxy-4-phenylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-4-phenylthiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid](/img/structure/B186762.png)
![[3,3'-Bithiophene]-4,4'-dicarboxaldehyde](/img/structure/B186765.png)







![2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol](/img/structure/B186780.png)

